molecular formula C11H12F2OS B15300385 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one

Cat. No.: B15300385
M. Wt: 230.28 g/mol
InChI Key: YVEYBODALCZUKN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and an ethylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and ethylthiol.

    Reaction Conditions: The reaction may involve Friedel-Crafts acylation, where the difluorobenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(2,4-Difluorophenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group instead of an ethylthio group.

Uniqueness

1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both difluorophenyl and ethylthio groups, which can impart specific chemical and biological properties that are different from its analogs.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3

InChI Key

YVEYBODALCZUKN-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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